molecular formula C32H30O14 B14656931 Secalonic acid E CAS No. 51152-25-1

Secalonic acid E

Cat. No.: B14656931
CAS No.: 51152-25-1
M. Wt: 638.6 g/mol
InChI Key: NFZJAYYORNVZNI-FUADOUFMSA-N
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Description

Secalonic Acid E is a dimeric tetrahydroxanthone mycotoxin belonging to the ergochrome family, initially isolated from fungi such as Phoma terrestris . This complex natural product features a characteristic 2,2'-biaryl linkage between its two xanthone moieties, a structural motif that can isomerize under basic conditions . As a research chemical, it serves as a valuable tool for investigating fungal secondary metabolism and the biological activities of mycotoxins. This compound holds significant interest in oncology research due to its potent cytotoxic properties . Studies on closely related secalonic acid derivatives, such as Secalonic Acid F, have demonstrated that these compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspase-3, leading to the cleavage of specific cellular targets like Rho GDP dissociation inhibitor 2 (RhoGDI 2), which promotes the progression of cell death . Other secalonic acid compounds have been shown to induce mitochondrial damage, reactive oxygen species (ROS) generation, G1 phase cell cycle arrest, and disruption of microtubule networks . These multifaceted mechanisms make this compound a compelling candidate for probing novel cell death pathways and overcoming apoptosis resistance in cancer cells. Researchers can utilize this compound for in vitro studies to explore its potential effects on multidrug-resistant cancer cell lines and its ability to modulate key signaling pathways. All studies must be conducted in accordance with all applicable regulations. This product is labeled "For Research Use Only (RUO)". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

51152-25-1

Molecular Formula

C32H30O14

Molecular Weight

638.6 g/mol

IUPAC Name

methyl (3R,4R,4aS)-7-[(5R,6R,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28-,31+,32+/m1/s1

InChI Key

NFZJAYYORNVZNI-FUADOUFMSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@@]2([C@@H]1O)C(=O)OC)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Secalonic acid E can be synthesized through the coupling of two protected iodo monomers using palladium acetate under Suzuki conditions at 70°C, achieving an 85% yield . This method involves the use of palladium-catalyzed cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules.

Chemical Reactions Analysis

Biaryl Dimerization via Suzuki Coupling

Tietze's pioneering synthesis achieved secalonic acid E through palladium-catalyzed Suzuki-Miyaura coupling of two iodinated tetrahydroxanthone monomers. Key parameters include:

ParameterValue/DescriptionSource
CatalystPd(OAc)₂
Temperature70°C
Yield85%
Key Step2,2'-Biphenol bond formation

This method leverages the stability of boronate esters to couple monomers while preserving stereochemical integrity.

Solvent-Induced Linkage Isomerization

This compound undergoes dynamic equilibrium between linkage isomers in polar aprotic solvents, akin to related secalonic acids (Table 2) :

SolventTime to Equilibrium (25°C)Temperature Acceleration Effect
Pyridine~35 days45°C: 3.5 days; 95°C: 75 min
Acetone~40 daysN/A
Dimethyl sulfoxide18 hoursN/A

This isomerization involves reversible cleavage/reformation of the biphenyl bond, enabling 2,2' ⇌ 2,4' ⇌ 4,4' linkage interconversion.

Structural Characterization Data

Key NMR shifts for this compound (CDCl₃, 500 MHz) :

PositionδH (ppm)δC (ppm)Multiplicity
H-54.1172.5d (J=1.2 Hz)
C-6-39.7-
H-73.9286.2dd (J=11.2, 0.5 Hz)

Circular dichroism (CD) spectra show a positive Cotton effect at 333 nm (MeOH), confirming the 5S,6R,10aR configuration .

Stability Under Acidic/Basic Conditions

The compound degrades in strong acids (pH <2) via xanthone ring protonation, while alkaline conditions (pH >10) induce ester hydrolysis. Half-life data:

ConditionpHHalf-LifeDegradation Pathway
0.1M HCl1.02.1 hoursRing contraction
0.1M NaOH124.8 hoursEster cleavage → monomeric units

These reactions necessitate careful pH control during isolation .

This compound’s chemistry is defined by its sensitivity to synthetic conditions and solvent environment, with modern catalytic methods enabling precise stereochemical outcomes. Its dynamic isomerization behavior in solution presents challenges for purification but offers insights into natural product biosynthesis. Ongoing research focuses on harnessing its reactivity for targeted derivatization in drug discovery .

Scientific Research Applications

Secalonic acid E, a member of the secalonic acid family of mycotoxins, has been investigated for its bioactivities, particularly in the context of its cytotoxic potential . Secalonic acids, which are xanthone derivatives related to ergoflavin and ergochrysin A, have demonstrated a range of biological activities, including antibacterial, antiphlogistic, and antitumor properties .

This compound: Synthesis and Structural Features

This compound can be synthesized enantioselectively through a late-stage one-pot palladium-catalyzed Suzuki-dimerization reaction, which leads to the 2,2′-biphenol linkage . The synthesis involves 18 steps, utilizing a Wacker-type cyclization of a methoxyphenolic compound to construct a chiral chroman .

Bioactivity and Cytotoxic Potential

Secalonic acids, including this compound, exhibit various biological activities . Secalonic acid F, a derivative, has shown cytotoxicity against leukemia and multiple myeloma cells . Other secalonic acids, such as secalonic acid A and B, also possess antitumor activity . Secalonic acid A, for instance, has demonstrated protective effects against dopaminergic neuron death in a Parkinson's disease mouse model . Secalonic acid D is known for its anticancer properties and its ability to inhibit DNA topoisomerase 1 .

Related Research on Secalonic Acids

Secalonic acids J–M, which are new secalonic acid derivatives isolated from the marine-derived fungus Penicillium oxalicum, have been tested for cytotoxic effects on different cell lines . These compounds showed varying levels of cytotoxic effects, with some inducing cancer cell apoptosis . A new secalonic acid derivative, F-7, isolated from Aspergillus aculeatus, exhibits strong cytotoxic activity against triple-negative breast cancer cells, inducing apoptosis through mitochondrial damage and reactive oxygen species .

Antimicrobial Activities of Secalonic Acids D and F

Secalonic acids D and F have demonstrated antimicrobial activities against various microorganisms . Secalonic acid D exhibited antibacterial effects against Gram-negative bacteria such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to ampicillin . Secalonic acid F displayed strong antibacterial activity against methicillin-resistant S. aureus (MRSA) with a MIC value of 2 μg/mL . Both secalonic acids F and D also showed activity against phytopathogenic bacteria P. caratovorum .

Table 1. Antimicrobial Activities of Secalonic Acids D and F

StrainSecalonic Acid DSecalonic Acid FAmpicillinAmphotericin B
P. aeruginosa ATCC 278531684nt
E. coli ATCC 25922444nt
S. aureus INA 00985 MRSA82>64nt
P. caratovorum VKM-B12471642nt
F. solani VKPM F 89088nt0.5
A. fumigatus VKM F-37>6416nt2
C. albicans ATCC 1405384nt0.5
A. niger ATCC 16404>324nt2

nt—non-tested.

Mechanism of Action

The mechanism of action of secalonic acid E involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA topoisomerase I and protein kinase C, which are enzymes involved in DNA replication and cell signaling, respectively . This inhibition leads to the disruption of cellular processes and ultimately results in cell death.

Comparison with Similar Compounds

Key Structural Features

Secalonic acids differ in their linkage positions (2,2′; 2,4′; or 4,4′) and stereochemistry. Below is a comparative analysis:

Compound Linkage Type Dimeric Structure Isomerism Key Functional Groups
Secalonic E 2,2′ Homodimeric Single isomer (C-5/C-5′ symmetry) Hydroxyl, ketone, aryl-aryl bond
Secalonic A 2,2′ Homodimeric Single isomer Hydroxyl, ketone, aryl-aryl bond
Secalonic D 4,4′ Homodimeric Single isomer Hydroxyl, ketone, aryl-aryl bond
Secalonic F 2,2′ Heterodimeric Epimeric monomers (C-5/C-5′) Hydroxyl, ketone, aryl-aryl bond

Key Observations :

  • Linkage Stability : Secalonic acids with 2,2′ linkages (e.g., E, A, F) can isomerize to 2,4′- or 4,4′-linked forms in polar solvents like DMSO or pyridine, driven by thermodynamic equilibration .
  • Stereochemical Complexity : Secalonic F exhibits epimerism at C-5/C-5′, unlike the homodimeric E and A .

Anticancer Activity

Secalonic acids exhibit potent cytotoxicity, but efficacy varies by structure and cell type:

Compound Cell Line (IC₅₀, μM) Mechanism of Action Selectivity (Tumor vs. Normal Cells)
Secalonic E Limited data Presumed apoptosis induction (inferred) Not reported
Secalonic A HepG2 (1.12), A549 (2.23) Mitochondrial apoptosis, cell cycle arrest High (IC₅₀ >100 μM in HaCAT/MDCK)
Secalonic D A549 (0.3), K562 (G1 arrest) Topoisomerase I inhibition, ABCG2 degradation Moderate (teratogenic in vivo)
Secalonic F Not reported Unknown Not reported

Mechanistic Insights :

  • Secalonic A : Induces apoptosis via mitochondrial membrane depolarization (97.3% disruption in HepG2) and caspase activation .
  • Secalonic D : Inhibits topoisomerase I by binding catalytic residues (ARG488, LYS532) and degrades ABCG2 to overcome multidrug resistance .

Antimicrobial and Other Activities

  • Secalonic D : Active against H1N1 influenza virus (50% inhibition at 50 μg/mL) .
  • Secalonic A: No significant antimicrobial activity reported, highlighting functional divergence within the family .

Toxicity and Pharmacological Limitations

Compound Toxicity Profile Therapeutic Index (TI)
Secalonic E Unknown Not established
Secalonic A LD₅₀ >1,750 mg/kg (mice); hepatotoxic Low
Secalonic D Teratogenic, in vivo tumor inhibition at 15 mg/kg Moderate

Critical Notes:

  • Secalonic D’s teratogenicity necessitates structural optimization for drug development .

Q & A

Basic Research Questions

Q. What standardized protocols ensure reproducible isolation and purification of Secalonic acid E from natural sources?

  • Methodological Answer : Use solvent extraction (e.g., ethyl acetate/methanol) followed by column chromatography (silica gel, Sephadex LH-20) for preliminary separation. Validate purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity using NMR (¹H, ¹³C) and HR-MS. Document solvent ratios, temperature, and gradient elution parameters to ensure reproducibility . For fungal sources, optimize fermentation conditions (e.g., media pH, incubation time) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Combine chromatographic (HPLC, UPLC) and spectroscopic methods:

  • HPLC-DAD : Quantify purity and monitor degradation under varying storage conditions.
  • NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, NOESY) and compare with published data for related secalonic acids (e.g., Secalonic acid D or F) .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration when synthetic standards are unavailable .

Q. How should in vitro assays be designed to evaluate this compound’s preliminary bioactivity?

  • Methodological Answer : Use cell viability assays (MTT, resazurin) across multiple cancer cell lines (e.g., HL60, HeLa) with positive controls (e.g., doxorubicin). Include dose-response curves (0.1–100 µM) and triplicate replicates. For antimicrobial testing, follow CLSI guidelines with Gram-positive/negative bacterial strains. Normalize data to solvent controls and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across experimental models be resolved?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, solvent interference). Perform meta-regression to assess dose-dependent effects and adjust for publication bias. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activity assays) . For in vivo discrepancies, compare pharmacokinetic parameters (bioavailability, half-life) across animal models .

Q. What strategies optimize this compound’s stability in cell culture media for long-term studies?

  • Methodological Answer : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS over 72 hours. Add antioxidants (e.g., ascorbic acid) or serum albumin to media to prevent oxidation. Use stability-indicating HPLC methods with accelerated degradation studies (40°C, 75% RH) to predict shelf-life .

Q. Which multi-omics approaches elucidate this compound’s molecular mechanisms of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling, LC-MS/MS) to identify dysregulated pathways (e.g., MAPK, apoptosis). Use CRISPR-Cas9 knockout models to validate target genes (e.g., RhoGDI2). For epigenetic effects, perform ChIP-seq for histone modification markers .

Q. How should dose-response meta-analyses synthesize this compound’s efficacy data from heterogeneous studies?

  • Methodological Answer : Apply random-effects models to aggregate IC₅₀ values, stratifying by cell type or assay methodology. Use subgroup analysis to address variability (e.g., adherent vs. suspension cells). Report heterogeneity via statistics and sensitivity analyses. Follow PRISMA guidelines for transparency .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., IC₅₀, purity percentages) in supplementary materials. Use ANOVA for multi-group comparisons .
  • Figures : Highlight dose-response curves and structural validation spectra. Avoid duplicating data in text and figures .
  • Ethical Reporting : Disclose conflicts of interest and cite prior studies on related secalonic acids (e.g., Secalonic acid F’s anti-cancer properties) .

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